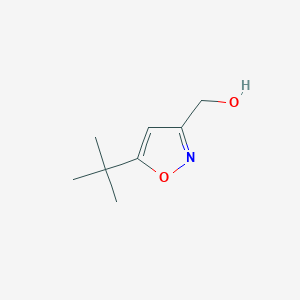

(5-(tert-Butyl)isoxazol-3-yl)méthanol

Vue d'ensemble

Description

(5-(tert-Butyl)isoxazol-3-yl)methanol: is an organic compound that features an isoxazole ring substituted with a tert-butyl group at the 5-position and a methanol group at the 3-position

Applications De Recherche Scientifique

Chemistry: (5-(tert-Butyl)isoxazol-3-yl)methanol is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds .

Biology: In biological research, this compound can be used to study the effects of isoxazole derivatives on various biological systems. It may serve as a precursor for the synthesis of biologically active molecules .

Medicine: The isoxazole ring is a common motif in many drugs, and (5-(tert-Butyl)isoxazol-3-yl)methanol could be used to create new therapeutic agents .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes .

Mécanisme D'action

Target of Action

The primary target of (5-(tert-Butyl)isoxazol-3-yl)methanol is the FMS-like tyrosine kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components .

Mode of Action

(5-(tert-Butyl)isoxazol-3-yl)methanol interacts with its target FLT3 by inhibiting the phosphorylation of FLT3 . This inhibition disrupts the signal transduction pathways that are essential for the proliferation and survival of certain types of cancer cells, particularly acute myeloid leukemia (AML) cells .

Biochemical Pathways

The inhibition of FLT3 leads to the disruption of several downstream signaling pathways. These include the PI3K/AKT pathway, the RAS/MAPK pathway, and the JAK/STAT pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, (5-(tert-Butyl)isoxazol-3-yl)methanol can disrupt these pathways, leading to the inhibition of cancer cell growth .

Pharmacokinetics

The compound has been reported to have acceptable aqueous solubility and a desirable pharmacokinetic profile . .

Result of Action

The result of the action of (5-(tert-Butyl)isoxazol-3-yl)methanol is the induction of apoptosis in a concentration-dependent manner . In vivo antitumor studies showed that this compound led to complete tumor regression in the MV4-11 xenograft model at a dose of 60 mg/kg/d without observable body weight loss .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butyl)isoxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of (5-(tert-Butyl)isoxazol-3-yl)methanol may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to ensure efficient production .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (5-(tert-Butyl)isoxazol-3-yl)methanol can undergo oxidation reactions, where the methanol group is converted to a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: Substitution reactions can occur at the isoxazole ring, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Introduction of new functional groups onto the isoxazole ring.

Comparaison Avec Des Composés Similaires

- (5-tert-Butyl-isoxazol-3-yl)-cyclopropyl-methanol

- (5-tert-Butyl-isoxazol-3-yl)-cyclopentyl-methanol

- (5-tert-Butyl-isoxazol-3-yl)-cyclobutyl-methanol

Comparison: Compared to these similar compounds, (5-(tert-Butyl)isoxazol-3-yl)methanol is unique due to the presence of the methanol group, which imparts different chemical and physical properties. The methanol group can participate in hydrogen bonding and other interactions, making this compound distinct in its reactivity and applications .

Propriétés

IUPAC Name |

(5-tert-butyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h4,10H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWDREDIDBZTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.